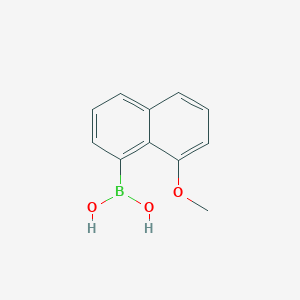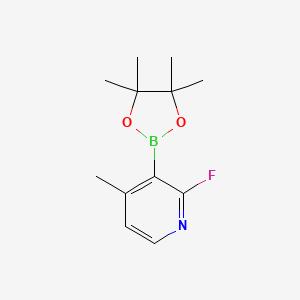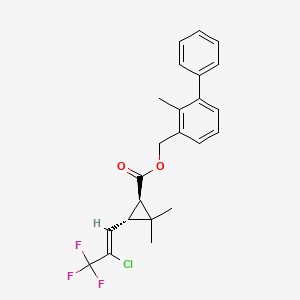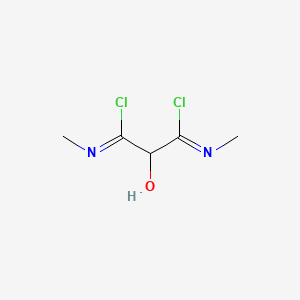
3-(Hydroxyamino)propoxy-oxido-oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(N-Hydroxyamino)propyl Phosphonate can be achieved through several synthetic routes. One common method involves the reaction of phosphonic acid with 3-[(phenylmethoxy)amino]propyl diethyl ester . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ advanced techniques such as microwave irradiation and photochemical protocols to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
3-(N-Hydroxyamino)propyl Phosphonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, aryl and vinyl halides, and diaryliodonium salts .
For example, the reaction of 3-(N-Hydroxyamino)propyl Phosphonate with aryl halides in the presence of a palladium catalyst and a base can lead to the formation of aryl phosphonates . Similarly, the reaction with diaryliodonium salts under visible-light illumination can produce a variety of aryl phosphonates . These reactions are typically carried out under mild conditions to ensure high yields and selectivity.
Applications De Recherche Scientifique
3-(N-Hydroxyamino)propyl Phosphonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various phosphonate derivatives, which are valuable intermediates in organic synthesis . In biology, this compound is studied for its potential role in biochemical reactions involving phosphorus-containing compounds .
In medicine, 3-(N-Hydroxyamino)propyl Phosphonate and its derivatives have shown promise as antiviral agents, particularly against pathogens such as Plasmodium falciparum . Additionally, this compound is used in the development of bone disease treatments due to its ability to bind to hydroxyapatite, the mineral component of bone .
Mécanisme D'action
The mechanism of action of 3-(N-Hydroxyamino)propyl Phosphonate involves its interaction with specific molecular targets and pathways. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions . This inhibition can lead to various therapeutic effects, such as antiviral activity and bone disease treatment .
Comparaison Avec Des Composés Similaires
3-(N-Hydroxyamino)propyl Phosphonate can be compared with other similar compounds, such as 3-(N-formyl-N-hydroxyamino)propyl phosphonate (fosmidomycin) and 3-(N-acetyl-N-hydroxyamino)propyl phosphonate (FR-9000098) . These compounds share similar chemical structures but differ in their functional groups, which can influence their chemical properties and biological activities.
For example, fosmidomycin is known for its potent antimalarial activity, while FR-9000098 has shown promise as an antiviral agent . The unique properties of 3-(N-Hydroxyamino)propyl Phosphonate, such as its ability to undergo various chemical reactions and its potential therapeutic applications, make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C3H8NO4P |
|---|---|
Poids moléculaire |
153.07 g/mol |
Nom IUPAC |
3-(hydroxyamino)propoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C3H8NO4P/c5-4-2-1-3-8-9(6)7/h4-5H,1-3H2 |
Clé InChI |
BURRPEGTNIECJB-UHFFFAOYSA-N |
SMILES canonique |
C(CNO)CO[P+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)








![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)

![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)

